Cas no 147030-50-0 (De(diethylaminoethyl-5-iodo) Amiodarone)

De(diethylaminoethyl-5-iodo) Amiodarone 化学的及び物理的性質
名前と識別子
-
- Methanone,(2-butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)-
- 3-(4-HYDROXY-3-IODOBENZOYL)-2-BUTYLBENZOFURAN
- (2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone
- (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
- DE(DIETHYLAMINOETHYL-5-IODO) AMIODARONE
- L 6424
- UNII-378VH98MB8
- AMiodarone EP IMpurity F
- (2-Butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)Methanone
- Amiodarone hydrochloride impurity F [EP]
- FT-0665566
- HY-120358
- 4-[(2-butyl-1-benzofuran-3-yl)carbonyl]-2-iodophenol
- (2-butyl-1-benzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone
- DTXSID20163580
- AKOS027422463
- L6424
- Q27256659
- 378VH98MB8
- CS-0077690
- AMIODARONE HYDROCHLORIDE IMPURITY F [EP IMPURITY]
- BDBM18963
- 147030-50-0
- SCHEMBL3223737
- L-6424
- Methanone, (2-butyl-3-benzofuranyl)(4-hydroxy-3-iodophenyl)-
- Amiodarone Hydrochloride Imp. F (EP); Amiodarone Imp. F (EP); (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone; Amiodarone Hydrochloride Impurity F; Amiodarone Impurity F
- Amiodarone Hydrochloride Imp. F (EP): (2-Butylbenzofuran-3-
- De(diethylaminoethyl-5-iodo) Amiodarone
-
- インチ: InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3
- InChIKey: SPJWRQCARFHMEB-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C(C2C=CC(O)=C(I)C=2)=O)C2C=CC=CC=2O1)CCC
計算された属性
- せいみつぶんしりょう: 420.02200
- どういたいしつりょう: 420.02224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- PSA: 50.44000
- LogP: 5.31660
De(diethylaminoethyl-5-iodo) Amiodarone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D228480-50mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 50mg |
$ 402.00 | 2023-09-08 | ||
TRC | D228480-250mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 250mg |
$1691.00 | 2023-05-18 | ||
A2B Chem LLC | AA65289-10mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 10mg |
$330.00 | 2024-04-20 | ||
A2B Chem LLC | AA65289-25mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 25mg |
$625.00 | 2024-04-20 | ||
TRC | D228480-10mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 10mg |
$173.00 | 2023-05-18 | ||
TRC | D228480-100mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 100mg |
$ 775.00 | 2023-09-08 | ||
A2B Chem LLC | AA65289-50mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 50mg |
$482.00 | 2024-01-04 | ||
TRC | D228480-25mg |
De(diethylaminoethyl-5-iodo) Amiodarone |
147030-50-0 | 25mg |
$ 221.00 | 2023-09-08 | ||
A2B Chem LLC | AA65289-100mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 100mg |
$818.00 | 2024-01-04 | ||
A2B Chem LLC | AA65289-5mg |
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |
147030-50-0 | 5mg |
$225.00 | 2024-04-20 |
De(diethylaminoethyl-5-iodo) Amiodarone 関連文献
-
1. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
De(diethylaminoethyl-5-iodo) Amiodaroneに関する追加情報
Professional Introduction to De(diethylaminoethyl-5-iodo) Amiodarone (CAS No. 147030-50-0)
De(diethylaminoethyl-5-iodo) Amiodarone, a compound with the chemical identifier CAS No. 147030-50-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in the development of novel therapeutic agents. The molecular structure of De(diethylaminoethyl-5-iodo) Amiodarone incorporates a diethylaminoethyl side chain and an iodine substituent at the 5-position of the amiodarone core, which contributes to its distinct pharmacological profile.
The diethylaminoethyl group is known for its ability to enhance lipophilicity and improve cellular penetration, making it an attractive moiety for drug design. This modification can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). In contrast, the introduction of an iodine atom at the 5-position introduces a site for further functionalization or interaction with biological targets. Iodine-containing compounds are frequently explored in medicinal chemistry due to their reactivity and ability to participate in various biochemical processes.
Recent studies have highlighted the importance of structural modifications in amiodarone derivatives for improving therapeutic efficacy and reducing side effects. The incorporation of a diethylaminoethyl group in De(diethylaminoethyl-5-iodo) Amiodarone has been shown to enhance its interaction with cardiac potassium channels, which are critical for maintaining normal heart rhythm. This interaction is believed to contribute to the compound's potential as an antiarrhythmic agent. Furthermore, the iodine substituent may facilitate further chemical modifications, allowing for the development of more tailored therapeutic agents.
The pharmacological activity of De(diethylaminoethyl-5-iodo) Amiodarone has been extensively studied in vitro and in vivo. Preclinical research indicates that this compound exhibits potent antiarrhythmic effects comparable to those of conventional amiodarone but with improved selectivity and reduced toxicity. These findings are particularly promising for patients who require long-term antiarrhythmic therapy but are sensitive to the side effects associated with standard treatments.
In addition to its antiarrhythmic properties, De(diethylaminoethyl-5-iodo) Amiodarone has shown potential in other therapeutic areas. For instance, its structural features may make it useful in the development of radiopharmaceuticals for diagnostic imaging. The iodine atom can be readily incorporated into radioactive isotopes, such as iodine-123 or iodine-125, which are commonly used in nuclear medicine for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) scans. This application could provide clinicians with a powerful tool for early detection and monitoring of various diseases.
The synthesis of De(diethylaminoethyl-5-iodo) Amiodarone involves multiple steps, each requiring precise control to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, including catalytic reactions and protecting group strategies. These techniques not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The safety profile of De(diethylaminoethyl-5-iodo) Amiodarone is another critical aspect that has been thoroughly evaluated through comprehensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety implications in human populations.
The development of novel pharmaceutical agents like De(diethylaminoethyl-5-iodo) Amiodarone relies heavily on advancements in computational chemistry and molecular modeling. These tools allow researchers to predict how a compound will interact with biological targets at the molecular level, enabling faster identification of promising candidates for further investigation. By leveraging these technologies, scientists can accelerate the drug discovery process and bring new treatments to market more efficiently.
The future prospects for De(diethylaminoethyl-5-iodo) Amiodarone are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations are currently underway to explore its potential use in treating conditions beyond cardiac arrhythmias, such as certain types of cancer and neurodegenerative diseases. The unique structural features of this compound make it a versatile platform for further chemical innovation, opening up numerous possibilities for future drug development.
147030-50-0 (De(diethylaminoethyl-5-iodo) Amiodarone) 関連製品
- 95838-16-7(Sulfuric acid,cerium(4+) salt (2:1), hydrate (9CI))
- 68-90-6(Benziodarone)
- 83842-57-3(N-cyclohexyl-N-methylsulfamoyl chloride)
- 57619-17-7(N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)
- 1029722-72-2(N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide)
- 1261856-65-8(3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine-2-acetonitrile)
- 50432-68-3(4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine)
- 1421506-96-8(1-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-3-(2-methoxyethyl)urea)
- 898407-88-0(2-chloro-4-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide)
- 4903-95-1(Cyclopropanecarboxylic acid, 2-(2-pyridinyl)-, ethyl ester)




